1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride
Description
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in research due to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C6H10Cl2N2OS |
|---|---|
Molecular Weight |
229.13 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C6H8N2OS.2ClH/c1-4(9)5-3-10-6(2-7)8-5;;/h3H,2,7H2,1H3;2*1H |
InChI Key |
UASNDVRISJISLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride typically involves the reaction of appropriate thiazole derivatives with aminomethyl groups under controlled conditions. One common method involves the use of microwave-assisted Hantzsch thiazole synthesis, which is known for its efficiency and high yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride can be compared with other thiazole derivatives, such as:
- 4-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities
Biological Activity
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 203.11 g/mol. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
The minimum inhibitory concentration (MIC) values demonstrate the compound's effectiveness against various pathogens. Notably, the introduction of an arylethanone moiety enhances antimicrobial activity.
Anticancer Activity
The compound has shown promising results in cancer research. It inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.
The anticancer activity appears to be linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The biological activity of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride can be attributed to its interaction with various molecular targets:
- Microtubules : The compound binds to tubulin, inhibiting polymerization and disrupting microtubule dynamics.
- Enzymatic Inhibition : It may also inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly reduced bacterial load in infected animal models.
- Cytotoxicity Against Cancer Cells : Clinical trials involving thiazole derivatives have shown improved patient outcomes in terms of tumor reduction and overall survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
